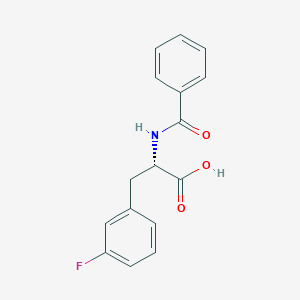
(S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, N-benzoyl-3-fluoro- is a fluorinated derivative of phenylalanine, an essential amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated phenylalanines, including Phenylalanine, N-benzoyl-3-fluoro-, typically involves the introduction of a fluorine atom into the phenylalanine molecule. One common method is the direct nucleophilic fluorination of a protected amino acid derivative. This process often involves multiple steps, including the use of protecting groups to ensure selective fluorination .
Industrial Production Methods
Industrial production of fluorinated phenylalanines can involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production. This method is advantageous due to its selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, N-benzoyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Phenylalanine, N-benzoyl-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on protein folding and stability.
Industry: The compound is used in the development of pharmaceuticals and diagnostic probes
Mecanismo De Acción
The mechanism of action of Phenylalanine, N-benzoyl-3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Phenylalanine, N-benzoyl-3-fluoro- can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β-fluorophenylalanine. While all these compounds share the common feature of fluorine substitution, their unique structural differences result in varying chemical and biological properties. For instance, the position of the fluorine atom can significantly impact the compound’s reactivity and bioavailability .
List of Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Propiedades
Número CAS |
69935-09-7 |
|---|---|
Fórmula molecular |
C16H14FNO3 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
(2S)-2-benzamido-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-4-5-11(9-13)10-14(16(20)21)18-15(19)12-6-2-1-3-7-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clave InChI |
PBKKFAXUWHUKAJ-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















